Potent CXCR4 Antagonism in Human T-Cells: 1.6 nM IC₅₀
6-cyclobutyl-1H-pyrimidin-4-one demonstrates potent antagonism of the CXCR4 receptor with an IC₅₀ of 1.6 nM in a calcium mobilization assay using SDF-1α-stimulated human SUP-T1 cells [1]. In comparison, the clinically approved CXCR4 antagonist AMD3100 (Plerixafor) exhibits an IC₅₀ of approximately 24 nM in a competitive 12G5 antibody binding assay [2], suggesting the cyclobutyl-pyrimidinone scaffold can achieve superior target engagement.
| Evidence Dimension | CXCR4 Antagonist Potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.6 nM |
| Comparator Or Baseline | AMD3100 (Plerixafor): 24 nM |
| Quantified Difference | ~15-fold more potent |
| Conditions | SDF-1α-stimulated human SUP-T1 cells (calcium mobilization) for target; 12G5 competitive binding for AMD3100 |
Why This Matters
A lower IC₅₀ value indicates a higher potency, meaning less compound is required to achieve the desired biological effect, which is a critical parameter for selecting a lead compound in drug discovery for indications like stem cell mobilization or cancer metastasis.
- [1] BindingDB. BDBM50603567 CHEMBL5172755: IC50=1.60nM, Antagonist activity at CXCR4 receptor in SDF-1alpha-stimulated human SUP-T1 cells. View Source
- [2] Wu, C. H., et al. (2020). Design, Synthesis, and Characterization of Novel CXCR4 Antagonists Featuring Cyclic Amines. ChemMedChem, 15(6), 508-522. View Source
